molecular formula C11H12ClNO2 B3386577 N-[4-(2-chloroacetyl)phenyl]propanamide CAS No. 736977-51-8

N-[4-(2-chloroacetyl)phenyl]propanamide

Cat. No.: B3386577
CAS No.: 736977-51-8
M. Wt: 225.67 g/mol
InChI Key: HZHWAGTXPKRYLN-UHFFFAOYSA-N
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Description

Contextual Significance of Arylamide and Halogenated Acetyl Moieties in Contemporary Chemical Biology

The structure of N-[4-(2-chloroacetyl)phenyl]propanamide incorporates two key functional groups that are of profound interest in medicinal chemistry and chemical biology: the arylamide linkage and a halogenated acetyl group.

Arylamides are prevalent in a vast array of biologically active compounds and approved drugs. The amide bond provides a stable, planar linkage that can participate in hydrogen bonding, a fundamental interaction in molecular recognition at biological targets. This structural feature contributes to the conformational rigidity of molecules, which can be advantageous for potent and selective binding to enzymes and receptors.

The halogenated acetyl moiety, specifically the α-chloroacetyl group, is a reactive functional group that serves as a versatile building block in organic synthesis. nih.govgoogleapis.com α-halo ketones, in general, are valuable precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in drug discovery. nih.govgoogleapis.com The electrophilic nature of the carbon atom bearing the chlorine atom makes the chloroacetyl group susceptible to nucleophilic attack, allowing for the facile introduction of other functional groups and the construction of more complex molecular architectures. pharmaffiliates.com This reactivity is a cornerstone of its utility in the synthesis of pharmaceutical agents. pharmaffiliates.com

Overview of Scholarly Investigations and Research Trajectories for this compound

The primary research trajectory for this compound is its role as a key intermediate in the synthesis of the second-generation antihistamine, Bilastine. google.comgoogle.com Bilastine is a selective histamine (B1213489) H1 receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria. google.comgoogle.com

Patents disclose the synthesis of this compound as a step in the multi-step preparation of Bilastine. googleapis.comgoogle.comgoogle.com The synthesis typically involves the Friedel-Crafts acylation of a substituted aniline (B41778) precursor with chloroacetyl chloride. museonaturalistico.it This intermediate is then subjected to further chemical transformations to construct the final complex structure of Bilastine. googleapis.comgoogle.com The investigation into different synthetic routes for Bilastine has led to the exploration of various methods for preparing this crucial intermediate, aiming for improved yields and process efficiency. museonaturalistico.itgoogle.com

While its application as a pharmaceutical intermediate is well-documented in patent literature, dedicated peer-reviewed research articles focusing solely on the broader synthetic utility or biological activity of this compound are not widely available in the public domain. Its scientific investigation appears to be highly focused on its specific role in the industrial production of Bilastine.

Fundamental Research Questions Driving the Academic Study of this compound and its Structural Congeners

The academic study of this compound and its structural congeners is primarily driven by questions related to process chemistry and drug discovery. Key research questions include:

Optimization of Synthetic Pathways: How can the synthesis of this compound be optimized to maximize yield, minimize byproducts, and ensure cost-effectiveness for the large-scale production of Bilastine? This includes the investigation of different catalysts, solvent systems, and reaction conditions. google.com

Development of Novel Synthetic Methodologies: Can the reactivity of the chloroacetyl group be exploited in novel chemical transformations to access a wider range of complex molecules beyond Bilastine? This involves exploring its reactions with various nucleophiles to build diverse molecular scaffolds.

Structure-Activity Relationship (SAR) Studies: How do modifications to the arylamide or the acyl side chain of this compound and its congeners influence their potential biological activity? While the primary focus is on the final drug target, understanding the SAR of the intermediates can provide insights for the design of new lead compounds.

Exploration of Alternative Biological Targets: Could this compound or its derivatives exhibit other pharmacological activities? The presence of the reactive α-halo ketone moiety suggests potential for covalent interactions with biological targets, a strategy employed in the design of various enzyme inhibitors.

Chemical and Physical Properties

Below are the computed physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC11H12ClNO2PubChem uni.lu
Molecular Weight225.67 g/mol PubChem
XLogP3-AA1.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Exact Mass225.0556563PubChem
Monoisotopic Mass225.0556563PubChem

Predicted Collision Cross Section Data

The following table presents the predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in analytical chemistry for its identification.

Adductm/zPredicted CCS (Ų)
[M+H]+226.06293147.7
[M+Na]+248.04487155.2
[M-H]-224.04837151.3
[M+NH4]+243.08947166.5
[M+K]+264.01881151.5
[M+H-H2O]+208.05291142.4
[M+HCOO]-270.05385167.0
[M+CH3COO]-284.06950190.5
[M+Na-2H]-246.03032151.5
[M]+225.05510150.2
[M]-225.05620150.2
Source: PubChemLite uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-2-11(15)13-9-5-3-8(4-6-9)10(14)7-12/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHWAGTXPKRYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278263
Record name N-[4-(2-Chloroacetyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736977-51-8
Record name N-[4-(2-Chloroacetyl)phenyl]propanamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Chloroacetyl)phenyl]propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(2-chloroacetyl)phenyl]propanamide
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Advanced Synthetic Methodologies and Strategic Precursor Role of N 4 2 Chloroacetyl Phenyl Propanamide

Established Synthetic Pathways for N-[4-(2-chloroacetyl)phenyl]propanamide

The primary and most established method for synthesizing this compound involves the Friedel-Crafts acylation. This classic reaction of electrophilic aromatic substitution is fundamental in attaching an acyl group to an aromatic ring. sigmaaldrich.comnih.gov

Acylation Reactions Utilizing Chloroacetyl Chlorides

The synthesis is typically achieved through the reaction of a suitable precursor with chloroacetyl chloride. niscpr.res.in Chloroacetyl chloride serves as a potent acylating agent in this context. niscpr.res.in The reaction of N-phenylpropanamide with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, leads to the formation of this compound. niscpr.res.in The use of chloroacetyl chloride is advantageous as it combines acetylation and chlorination into a single step. niscpr.res.in

This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the aromatic ring of the N-phenylpropanamide. sigmaaldrich.com The amide group (-NHCO-CH2CH3) on the phenyl ring is an ortho-, para-directing group, which means it directs the incoming electrophile (the chloroacetyl group) to the positions ortho and para to it. Due to steric hindrance from the propanamide group, the para-substituted product, this compound, is generally the major product.

Reaction Conditions and Optimization Protocols

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.

Catalysts and Solvents: A strong Lewis acid is typically required to catalyze the reaction. sigmaaldrich.com Aluminum chloride (AlCl₃) is a common choice, often used in stoichiometric amounts because both the reactant and the product can form complexes with it. organic-chemistry.org The reaction is commonly carried out in solvents like carbon disulfide, nitromethane, or 1,2-dichloroethane. sigmaaldrich.comniscpr.res.in

Optimization Strategies: Researchers have focused on optimizing these conditions to improve yields and reduce side products. For instance, the molar ratio of the reactants and the catalyst is a critical factor. An excess of chloroacetyl chloride may be used to ensure complete conversion of the starting material. niscpr.res.in Temperature control is also crucial; reactions are often started at a low temperature and then gradually warmed to control the reaction rate and prevent unwanted side reactions. The optimization of a similar continuous cooling crystallization process for a related compound, 2-chloro-N-(4-methylphenyl)propanamide, involved studying the effects of agitation and cooling rates to maximize yield and control particle size. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of chloroacetyl derivatives via Friedel-Crafts acylation.

ParameterConditionRationale
Reactant N-phenylpropanamideThe aromatic substrate to be acylated.
Acylating Agent Chloroacetyl chlorideProvides the chloroacetyl group.
Catalyst Aluminum chloride (AlCl₃)Activates the acylating agent.
Solvent Carbon disulfide, NitromethaneProvides a medium for the reaction.
Temperature 0°C to room temperatureTo control reaction rate and minimize byproducts.
Time Several hoursTo ensure completion of the reaction.

Development of Novel and Optimized Synthetic Routes for this compound

While the traditional Friedel-Crafts acylation is effective, research continues to explore more efficient, selective, and sustainable synthetic methods.

Chemo- and Regioselective Synthesis Approaches

Achieving high regioselectivity, specifically the formation of the para-isomer, is a primary goal in the synthesis of this compound. The inherent directing effect of the N-propanamide group favors the para position. However, to further enhance this selectivity, modern synthetic strategies focus on fine-tuning catalysts and reaction conditions. For instance, the use of bulky Lewis acids can increase steric hindrance at the ortho positions, thereby favoring the formation of the para product.

Recent studies have highlighted methods for achieving high chemo- and regioselectivity in various organic syntheses, which can be conceptually applied to this specific reaction. nih.gov The development of catalyst-free, one-pot methods for synthesizing other functionalized molecules also provides a framework for designing more streamlined approaches to this compound. nih.gov

Exploration of Sustainable and Efficient Methodologies (e.g., Microwave-Assisted Synthesis)

In recent years, there has been a significant push towards developing "greener" and more efficient synthetic protocols. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netorganic-chemistry.org This technique offers a simple, clean, and efficient alternative to conventional heating methods. researchgate.net The application of microwave energy can lead to a high instantaneous temperature within the molecules, accelerating the reaction rate. psu.edu For the synthesis of this compound, a microwave-assisted approach could potentially be developed using a suitable solvent and catalyst system. Research on the microwave-assisted synthesis of other chloroacetamide derivatives has shown promising results, with reactions completing in minutes and yielding good product amounts. researchgate.net

Sustainable Approaches: Other sustainable methodologies include the use of solvent-free reaction conditions or employing recyclable catalysts. For example, zinc-mediated Friedel-Crafts acylation has been successfully carried out under solvent-free conditions using microwave irradiation. organic-chemistry.org The development of solid acid catalysts, such as Fe-modified montmorillonite (B579905) K10, also offers a more environmentally friendly alternative to traditional Lewis acids, as they can be easily recovered and reused. niscpr.res.in

The table below compares conventional and microwave-assisted synthesis for a related chloroacetamide derivative. researchgate.net

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 5-6 hours5-10 minutes
Yield Moderate50-80%
Solvent Use HigherLower
Energy Efficiency LowerHigher

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. sigmaaldrich.com

Step 1: Formation of the Acylium Ion The reaction begins with the interaction between the chloroacetyl chloride and the Lewis acid catalyst, typically AlCl₃. sigmaaldrich.com The Lewis acid coordinates to the chlorine atom of the chloroacetyl chloride, which polarizes the carbon-chlorine bond. sigmaaldrich.com This complex then cleaves to form a highly reactive acylium ion. sigmaaldrich.comyoutube.com The acylium ion is resonance-stabilized, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. youtube.com

Step 2: Electrophilic Attack The electron-rich aromatic ring of N-phenylpropanamide then acts as a nucleophile, attacking the electrophilic acylium ion. sigmaaldrich.comyoutube.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Rearomatization In the final step, a weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that bears the new acyl group. youtube.com This step restores the aromaticity of the ring and yields the final product, this compound, along with the regenerated catalyst (AlCl₃) and hydrochloric acid (HCl).

This compound as a Versatile Synthetic Intermediate and Precursor

This compound is a bifunctional organic compound characterized by a propanamide group and a reactive chloroacetyl group attached to a central phenyl ring. Its chemical structure, particularly the presence of the α-chloro ketone, makes it a valuable intermediate in organic synthesis. The electrophilic nature of the carbon atom adjacent to the chlorine atom allows for facile nucleophilic substitution reactions, enabling the construction of more elaborate molecular architectures. This reactivity is the foundation of its role as a precursor for a diverse range of organic molecules.

The compound's utility is analogous to other N-aryl chloroacetamide derivatives, which are widely recognized as key building blocks in medicinal and materials chemistry. researchgate.net The strategic placement of the reactive chloroacetyl moiety on the phenyl ring provides a site for chemical modification, allowing chemists to introduce various functional groups and build complex molecular frameworks.

Role in the Preparation of Complex Organic Molecules

The primary role of this compound as a synthetic intermediate stems from the high reactivity of its chloroacetyl group. This functional group serves as a potent electrophile, readily reacting with a wide array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the assembly of complex molecules, particularly heterocyclic systems, which are prevalent in pharmacologically active compounds.

While specific literature detailing the synthetic applications of this compound is not extensively available, the reactivity of the closely related compound, N-(4-acetylphenyl)-2-chloroacetamide, provides a clear blueprint for its potential applications. researchgate.netuea.ac.uk This analog has been successfully used as a precursor to synthesize a variety of complex heterocyclic derivatives. researchgate.net The key reaction is the substitution of the chlorine atom by sulfur, nitrogen, or oxygen nucleophiles, often followed by intramolecular or intermolecular cyclization reactions. researchgate.netuea.ac.uk

For instance, N-(4-acetylphenyl)-2-chloroacetamide reacts with 2-mercaptobenzothiazole (B37678) to form a thioether derivative. This intermediate can then undergo condensation reactions with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to yield complex products containing pyrazole (B372694) or thiosemicarbazone moieties, respectively. researchgate.netuea.ac.uk These transformations highlight the potential of the chloroacetyl group in this compound to act as a linchpin in multi-step syntheses.

Table 1: Representative Nucleophilic Substitution and Condensation Reactions (Based on Analog N-(4-acetylphenyl)-2-chloroacetamide)

Reactant 1 (Precursor)Reactant 2 (Nucleophile/Reagent)Resulting Intermediate/Product ClassReference
N-(4-acetylphenyl)-2-chloroacetamide2-MercaptobenzothiazoleThioether Derivative researchgate.net
Thioether IntermediatePhenylhydrazinePhenylhydrazone Derivative researchgate.net
Thioether IntermediateThiosemicarbazideThiosemicarbazone Derivative researchgate.netuea.ac.uk
Thiosemicarbazone IntermediateEthyl bromoacetateThiazolin-4-one Derivative researchgate.netuea.ac.uk

These examples demonstrate that the chloroacetyl functionality is a gateway to significant molecular complexity. By reacting this compound with various binucleophilic reagents, a diverse library of heterocyclic compounds, such as thiazoles, pyrimidines, and pyridines, could be generated. researchgate.netuea.ac.uk

Application in the Synthesis of Research-Grade Molecular Scaffolds and Probes

Molecular scaffolds are core structures from which a library of compounds can be derived for research and drug discovery. The ability of this compound to serve as a precursor for various heterocyclic systems makes it an important tool for generating novel molecular scaffolds. These scaffolds form the basis for creating research probes designed to interact with biological targets.

The synthesis of diverse heterocyclic systems from chloroacetamide precursors is a well-established strategy. researchgate.netuea.ac.ukuea.ac.uk For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) yields a sulfide (B99878) product which can be cyclized to form a thieno[2,3-b]pyridine (B153569) scaffold. researchgate.netuea.ac.uk This scaffold is a privileged structure in medicinal chemistry, and its derivatives can be explored for various biological activities.

Furthermore, the products derived from these reactions can be potent research tools themselves. The thiosemicarbazone and sulfide derivatives synthesized from the chloroacetamide analog have shown significant antibacterial activity, indicating their potential as molecular probes for studying bacterial pathways. researchgate.netuea.ac.uk The thiosemicarbazone derivative, in particular, also exhibited notable antioxidant activity. researchgate.netuea.ac.uk Such findings underscore the value of using precursors like this compound to generate functionally active molecules for research.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from a Chloroacetamide Precursor

PrecursorReagent(s)Resulting ScaffoldPotential Research ApplicationReference
N-(4-acetylphenyl)-2-chloroacetamide1. 2-Mercaptobenzothiazole2. ThiosemicarbazideN-aryl-2-(benzothiazol-2-ylthio)acetamide derivative with a thiosemicarbazone moietyAntibacterial and antioxidant probes researchgate.netuea.ac.uk
N-(4-acetylphenyl)-2-chloroacetamide1. 2-Mercaptobenzothiazole2. Phenylhydrazine3. Vilsmeier reagent (POCl₃/DMF)Pyrazole derivative fused with a benzothiazole (B30560) systemMolecular probes for biological targets researchgate.netuea.ac.uk
N-(4-acetylphenyl)-2-chloroacetamide1. 2-mercapto-4,6-dimethylnicotinonitrile2. Sodium ethoxideThieno[2,3-b]pyridineCore structure for medicinal chemistry exploration researchgate.netuea.ac.uk

By leveraging the reactivity of the chloroacetyl group, this compound can be employed to construct a wide range of molecular scaffolds and probes. These resulting compounds, with their inherent structural diversity and potential for biological activity, are invaluable for academic and industrial research aimed at discovering new therapeutic agents and understanding complex biological processes.

Chemical Derivatization and Structure Activity Relationship Sar Studies of N 4 2 Chloroacetyl Phenyl Propanamide Analogs

Design Principles and Rationale for N-[4-(2-chloroacetyl)phenyl]propanamide Derivative Libraries

The design of derivative libraries of this compound is guided by established medicinal chemistry principles. The core structure presents several key regions amenable to modification: the propanamide moiety, the central phenyl ring, and the reactive chloroacetyl group. The overarching rationale is to systematically probe the chemical space around this scaffold to map the pharmacophore, which is the precise arrangement of functional groups necessary for biological activity.

A primary objective is to investigate the role of steric bulk, electronic properties, and hydrogen bonding potential at each of these positions. For instance, the propanamide side chain can be altered to explore how its size, lipophilicity, and conformational flexibility impact target binding. The phenyl ring serves as a scaffold that can be substituted to modulate electronic effects and to introduce new interaction points with a biological target. The chloroacetyl group, being an electrophilic moiety, is a critical site for potential covalent interactions with nucleophilic residues in a target protein, such as cysteine or histidine.

Derivative libraries are therefore designed to include a range of substituents with varying properties. This systematic approach allows for a comprehensive exploration of the SAR, aiming to identify modifications that enhance potency, selectivity, and other desirable pharmacological properties. The knowledge gained from these libraries is crucial for the rational design of next-generation compounds with optimized activity profiles.

Synthetic Strategies for Diverse this compound Derivatives

The synthesis of a diverse library of this compound analogs relies on versatile and robust chemical reactions that allow for the introduction of various functional groups at specific positions on the core scaffold. The synthetic routes are typically designed to be convergent, enabling the rapid assembly of a wide range of derivatives from a few key intermediates.

Modifications on the Phenyl Ring System

Modifications to the phenyl ring are crucial for exploring how substituents influence the electronic environment and steric profile of the molecule. A common starting material for these modifications is a substituted 4-aminophenol (B1666318) or a related aniline (B41778) derivative.

One synthetic approach begins with the nitration of a substituted benzene (B151609) to introduce a nitro group, which can then be reduced to an amine. This amine can subsequently be acylated. Alternatively, electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts acylation, can be performed on a precursor molecule like N-phenylpropanamide, followed by the introduction of the chloroacetyl group.

For example, to introduce substituents at the positions ortho or meta to the propanamide group, one could start with the corresponding substituted aniline. The synthesis would proceed through the acylation of the aniline with propanoyl chloride to form the corresponding substituted N-phenylpropanamide. This intermediate can then undergo a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to install the chloroacetyl moiety at the para position. google.com This general strategy can be adapted to a variety of substituted anilines to generate a library of phenyl-ring-modified derivatives.

Derivatization of the Amide and Chloroacetyl Moieties

The amide and chloroacetyl moieties are key functional groups that can be modified to fine-tune the compound's properties. The amide linkage itself can be altered, for instance, by replacing the propanamide with other acyl groups of varying chain length, branching, or with cyclic acyl groups to explore the impact of steric bulk and lipophilicity.

The nitrogen of the amide can also be alkylated to create tertiary amides. For example, derivatives like 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide have been synthesized. google.compharmaffiliates.com This suggests that modifications at the amide nitrogen are synthetically feasible.

The chloroacetyl group is a reactive handle that can be readily modified. The chlorine atom can be displaced by a variety of nucleophiles to introduce a wide array of functional groups. For instance, reaction with thiols, amines, or alcohols can lead to the formation of thioethers, secondary or tertiary amines, or ethers, respectively. This allows for the introduction of diverse chemical functionalities that can probe for additional binding interactions with a target. A related precursor, N-(4-acetylphenyl)-2-chloroacetamide, has been used to synthesize various heterocyclic scaffolds through reactions at the chloroacetyl group, demonstrating the versatility of this moiety for derivatization. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

SAR studies are essential for understanding how specific structural features of the this compound analogs contribute to their biological activity. These investigations involve systematically comparing the in vitro potency of the synthesized derivatives to identify key trends and develop a predictive model for designing more effective compounds.

Correlating Structural Variations with Molecular Interaction Profiles

The structural variations introduced through chemical synthesis are correlated with changes in the molecule's ability to interact with its biological target. This is often assessed through in vitro binding assays or functional assays that measure a biological response. The goal is to build a picture of the binding pocket and understand the types of interactions that are most important for affinity and activity.

For example, modifications to the propanamide side chain can reveal the presence of a hydrophobic pocket in the target's binding site. If longer or more branched alkyl groups on the amide lead to increased potency, it suggests that these groups are making favorable van der Waals interactions. Conversely, a loss of activity with bulky substituents may indicate a sterically constrained region.

The chloroacetyl moiety is a key interaction point, especially if the mechanism of action involves covalent bond formation. The reactivity of the electrophilic carbon can be modulated by nearby substituents. Electron-withdrawing groups on the phenyl ring would be expected to increase the electrophilicity of the chloroacetyl group, potentially leading to a higher rate of covalent modification of the target.

Analysis of Substituent Effects on Biochemical Potency in In Vitro Systems

The biochemical potency of the synthesized derivatives is typically determined using in vitro assays, such as enzyme inhibition assays or cell-based assays measuring a specific cellular response. The results are often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. By comparing these values across a library of compounds, clear SAR trends can be established.

For instance, a hypothetical SAR study on a series of this compound derivatives targeting a specific enzyme could yield data like that presented in the interactive table below. In this hypothetical example, the parent compound (Compound 1) has a moderate potency. Modifications are then made to the propanamide group (Compounds 2-4), the phenyl ring (Compounds 5-7), and the chloroacetyl group (Compounds 8-9) to assess the impact on enzyme inhibition.

Table 1: Hypothetical In Vitro Biochemical Potency of this compound Derivatives

Compound ID R1 (Amide) R2 (Phenyl Ring) R3 (Chloroacetyl Moiety) IC50 (µM)
1 -CH2CH3 H -CH2Cl 10.5
2 -CH(CH3)2 H -CH2Cl 5.2
3 Cyclopropyl (B3062369) H -CH2Cl 8.9
4 -CH3 H -CH2Cl 15.1
5 -CH2CH3 3-F -CH2Cl 2.1
6 -CH2CH3 3-OCH3 -CH2Cl 25.8
7 -CH2CH3 2-CH3 -CH2Cl 18.4
8 -CH2CH3 H -CH2SCH2Ph > 100

Amide Moiety: Increasing the steric bulk from ethyl (Compound 1) to isopropyl (Compound 2) improves potency, suggesting a hydrophobic pocket that can accommodate this larger group. However, the cyclopropyl group (Compound 3) is slightly less favorable than isopropyl, and a smaller methyl group (Compound 4) is detrimental to activity.

Phenyl Ring: The introduction of a fluorine atom at the 3-position (Compound 5) significantly enhances potency. This could be due to favorable electronic interactions or the formation of a specific hydrogen bond. In contrast, a methoxy (B1213986) group at the same position (Compound 6) dramatically reduces activity, possibly due to steric hindrance or unfavorable electronic effects. A methyl group at the 2-position (Compound 7) also decreases potency, highlighting the importance of the substitution pattern.

Chloroacetyl Moiety: Replacing the chlorine with a bulky benzylthio group (Compound 8) or a dimethylamino group (Compound 9) leads to a significant loss of activity. This strongly suggests that the chloroacetyl group, and specifically the chlorine atom, is crucial for the compound's inhibitory effect, possibly through a covalent interaction with the target enzyme.

These types of SAR analyses are fundamental to the iterative process of drug discovery, providing a rational basis for the design and synthesis of new analogs with improved potency and optimized properties. While the data presented here is illustrative, it reflects the systematic approach taken in medicinal chemistry to unravel the complex relationship between chemical structure and biological function.

Identification of Key Pharmacophore Features for Molecular Recognition

A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. While a definitive pharmacophore model for this compound is not established in the available literature, we can infer key features based on its constituent chemical moieties.

The core structure of this compound presents several potential points for molecular recognition:

The Phenyl Ring: This aromatic system can participate in π-π stacking, hydrophobic, and van der Waals interactions with biological targets. The para-substitution pattern dictates a specific vector for these interactions.

The Propanamide Linker: The amide group is a crucial hydrogen bond donor (N-H) and acceptor (C=O). The length and conformation of the propanamide chain will influence the spatial orientation of the phenyl ring relative to any interacting partner.

The Terminal Chloroacetyl Group: This group possesses a reactive electrophilic carbon atom, making it a potential covalent binder to nucleophilic residues (such as cysteine, lysine, or histidine) in a protein's active site. The carbonyl oxygen in this group can also act as a hydrogen bond acceptor.

General SAR studies on related N-phenylpropanamide derivatives have shown that the nature and position of substituents on the phenyl ring, as well as the stereochemistry of the propanamide moiety, can significantly impact biological activity, such as analgesic potency. nih.gov For instance, in a series of N-phenylpropanamide analogs, specific stereoisomers exhibited vastly different affinities for opioid receptors, highlighting the importance of precise three-dimensional arrangement of pharmacophoric features. nih.gov

The following table outlines the potential pharmacophoric features of this compound:

Pharmacophoric FeaturePotential Interaction Type
Aromatic Ring (Phenyl)π-π Stacking, Hydrophobic Interaction
Amide N-HHydrogen Bond Donor
Amide C=OHydrogen Bond Acceptor
Chloroacetyl C=OHydrogen Bond Acceptor
Chloroacetyl -CH2ClElectrophilic Center for Covalent Bonding

Further computational and experimental studies are necessary to validate these putative pharmacophore features and to understand their relative importance for specific biological targets.

This compound as a Scaffold for Chemical Probe Development in Research

Chemical probes are essential tools in chemical biology for the study of protein function and for the validation of new drug targets. The development of a successful chemical probe requires a scaffold that is amenable to modification, allowing for the introduction of reporter tags (such as fluorophores or biotin) or reactive groups for target identification.

This compound possesses inherent characteristics that make it a promising scaffold for the development of chemical probes. The most significant of these is the presence of the reactive chloroacetyl group. This electrophilic moiety can act as a "warhead" to form a covalent bond with nucleophilic amino acid residues within the binding site of a target protein. This covalent and often irreversible interaction is highly advantageous for applications such as:

Target Identification and Validation: By attaching a reporter tag, such as biotin (B1667282), to a derivatized this compound, researchers can perform affinity-based protein profiling to identify the cellular targets of the compound.

Irreversible Inhibition Studies: Covalent probes can be used to permanently block the activity of an enzyme or receptor, allowing for detailed investigation of its physiological role without the complication of inhibitor dissociation.

While the direct application of this compound as a scaffold for chemical probes is not yet documented in the reviewed scientific literature, the strategy of using chloroacetamide warheads is well-established in chemical probe design. The synthesis of fluorescently labeled analogs of other bioactive molecules has been successfully used to visualize their subcellular localization and to study their interactions with cellular components.

The general synthetic strategy for developing a chemical probe from the this compound scaffold would likely involve modifying the propanamide portion of the molecule to incorporate a linker attached to a reporter group, while retaining the essential chloroacetylphenyl moiety for target engagement.

Molecular and Biochemical Interaction Studies of N 4 2 Chloroacetyl Phenyl Propanamide Derivatives

Identification and Characterization of Putative Molecular Targets

The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound. For N-[4-(2-chloroacetyl)phenyl]propanamide derivatives, this process involves a multifaceted approach, including enzyme inhibition assays, receptor binding studies, and analysis of protein-ligand interactions.

The chloroacetyl group present in this compound is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This reactivity suggests that enzymes are a likely class of molecular targets for these derivatives.

Research on structurally related compounds supports this hypothesis. For instance, compounds containing a chloroacetamide group have been identified as covalent inhibitors of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is involved in peptidoglycan biosynthesis. nih.gov In these studies, the chloroacetamide moiety was shown to form a covalent adduct with an active site cysteine residue (Cys115), leading to time-dependent and irreversible inhibition of the enzyme. nih.gov LC-MS/MS experiments have confirmed the covalent binding of such inhibitors to the MurA enzyme. nih.gov

Furthermore, N-substituted benzamides, the broader class to which this compound belongs, have been investigated as inhibitors of various enzymes. For example, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide were found to be potent, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov Although these particular inhibitors were found to be reversible upon dialysis, the study highlights the potential for benzamide (B126) scaffolds to interact with enzyme active sites. nih.gov Other research has focused on non-thiol farnesyltransferase inhibitors, designing compounds based on an N-(4-acylamino-3-benzoylphenyl) scaffold, which bears resemblance to the compound of interest. nih.gov

These findings suggest that this compound and its derivatives are strong candidates for enzyme inhibitors, likely acting through covalent modification of enzyme targets.

Table 1: Enzyme Inhibition by Related Chloroacetamide and Benzamide Derivatives This table is generated based on data from related compound classes to infer potential activity.

Compound Class Target Enzyme Mechanism of Inhibition Key Findings Reference
Chloroacetamide Fragments E. coli MurA Covalent, Irreversible IC50 values in the low micromolar range; covalent binding to Cys115 confirmed. nih.gov
N-(2-aminoethyl)benzamide Analogues Monoamine Oxidase-B (MAO-B) Competitive, Time-Dependent, Reversible Potent inactivation of MAO-B, with potency influenced by steric and hydrophobic effects. nih.gov

N-substituted benzamides have a well-documented history of interacting with neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This suggests that this compound derivatives could also exhibit affinity for these G protein-coupled receptors (GPCRs).

Metoclopramide (B1676508), a related N-substituted benzamide, is known to be an antagonist at dopamine D2 receptors and, at higher doses, at serotonin 5-HT3 receptors. drugbank.comwikipedia.orgnih.gov Its prokinetic effects are also mediated by agonism at 5-HT4 receptors. wikipedia.org The affinity of metoclopramide for D2 receptors is in the nanomolar range. wikipedia.org

Studies on other related scaffolds have further explored these interactions. For example, novel bitopic ligands targeting the dopamine D3 receptor have been developed from N-(2,3-dichlorophenyl)piperazine carboxamide scaffolds. nih.gov These studies have revealed high-affinity binding to D2-like receptors, with some compounds showing selectivity for the D3 subtype. nih.gov Similarly, the introduction of a [2.2]paracyclophane moiety into a phenylpiperazine scaffold led to the discovery of selective dopamine D4 receptor antagonists. nih.gov

In the realm of serotonin receptors, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov Furthermore, positron emission tomography (PET) studies have highlighted the 5-HT4 receptor as a promising target in major depressive disorder, with lower receptor binding observed in patients. nih.gov

Given this body of evidence, it is plausible that this compound derivatives could bind to a range of dopamine and serotonin receptor subtypes, with their specific affinity and selectivity profile depending on the precise substitutions on the core scaffold.

Table 2: Receptor Binding Profile of Related N-Substituted Benzamides This table is generated based on data from related compounds to infer potential receptor interactions.

Compound/Class Target Receptor Interaction Type Reported Affinity (Ki) / Effect Reference
Metoclopramide Dopamine D2 Antagonist 28.8 nM wikipedia.org
Metoclopramide Serotonin 5-HT3 Antagonist - wikipedia.org
Metoclopramide Serotonin 5-HT4 Agonist - wikipedia.org
Phenylpiperazine Carboxamides Dopamine D3 Partial Agonist / Antagonist High affinity for D2-like receptors nih.gov

The interaction between a small molecule and its protein target is a dynamic process. Understanding the specifics of this interaction, including the binding stoichiometry and the stability of the resulting complex, is crucial for rational drug design. While specific biophysical studies on this compound are not widely available, insights can be drawn from research on related compounds.

Molecular dynamics (MD) simulations have been employed to study the binding of bitopic ligands to the dopamine D3 receptor. nih.gov These simulations revealed that the ligands could adopt multiple binding modes within the receptor's binding pocket, with the stability of the complex being influenced by specific structural features of the ligand. nih.gov For example, the dichlorophenylpiperazine moiety of the ligands tended to maintain a stable position during the simulations. nih.gov

The stoichiometry of binding, typically a 1:1 ratio for a small molecule inhibitor and its target protein, can be confirmed through various biophysical techniques. The covalent nature of the interaction suggested by the chloroacetyl group of this compound implies that this interaction would be stoichiometric and irreversible under physiological conditions. The formation of a covalent bond would lead to a stable complex, which could be detected and characterized using techniques such as mass spectrometry. nih.govnih.gov

Elucidation of Mechanism of Action at the Molecular and Cellular Level (In Vitro Research Models)

Beyond identifying a molecular target, it is essential to understand how a compound modulates the function of that target and the downstream consequences on cellular pathways.

The mechanism of target modulation can be broadly categorized into covalent and non-covalent interactions. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are typically reversible. In contrast, covalent interactions involve the formation of a stable chemical bond between the ligand and the protein target, often leading to irreversible inhibition.

The presence of the electrophilic chloroacetyl group in this compound strongly points towards a covalent mechanism of action. nih.govnih.gov This functional group is a known alkylating agent that can react with nucleophilic amino acid residues, most notably cysteine, within a protein's binding site. nih.gov This type of covalent modification can alter the protein's conformation and function, leading to a sustained biological effect. nih.govnih.gov The success of covalent drugs targeting enzymes like EGFR, BTK, and the SARS-CoV-2 Mpro has spurred interest in developing new covalent chemical probes. escholarship.org

While the primary interaction is likely covalent, non-covalent interactions undoubtedly play a crucial role in the initial recognition and binding of the compound to its target. The propanamide and phenyl groups of this compound can engage in hydrogen bonding and hydrophobic interactions, which help to correctly orient the molecule within the binding site and position the reactive chloroacetyl group for covalent bond formation.

A significant body of research has shown that N-substituted benzamides can induce apoptosis, or programmed cell death, in cancer cells, making this a key cellular pathway modulated by this class of compounds. nih.gov

Studies using declopramide (B1670142) (3-chloroprocainamide), a structurally related N-substituted benzamide, have provided detailed insights into the apoptotic mechanism. In both murine pre-B cells and human promyelocytic cancer cells, declopramide was shown to induce apoptosis by triggering the mitochondrial (intrinsic) pathway. nih.govnih.govresearchgate.net This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9. nih.govnih.govresearchgate.net Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3, which execute the final steps of apoptosis. tubitak.gov.tr

The involvement of the mitochondrial pathway is further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, inhibits declopramide-induced apoptosis. nih.govnih.govresearchgate.net Conversely, the pro-apoptotic Bcl-2 family protein Bax is known to promote the release of cytochrome c. tubitak.gov.trnih.gov

Importantly, the apoptotic mechanism induced by these benzamides appears to be independent of the tumor suppressor protein p53. nih.govnih.govresearchgate.net This is a significant finding, as many conventional chemotherapies rely on a functional p53 pathway, and p53 is frequently mutated in human cancers. The ability to induce apoptosis in p53-deficient cells suggests a potential therapeutic advantage for this class of compounds.

Table 3: Key Events in the Apoptotic Pathway Induced by N-Substituted Benzamides This table is generated based on data from declopramide and related benzamides to infer the likely mechanism for this compound.

Cellular Event Observation Implication Reference
Cytochrome c Release Increased levels in the cytosol following treatment. Activation of the intrinsic (mitochondrial) apoptotic pathway. nih.govnih.gov
Caspase Activation Activation of initiator caspase-9 and effector caspase-3. Signal amplification and execution of apoptosis. nih.govtubitak.gov.tr
Bcl-2 Family Modulation Overexpression of Bcl-2 inhibits apoptosis. The mitochondrial pathway is a key regulatory point. nih.govnih.gov
p53-Independence Apoptosis is induced in p53-deficient cell lines. Potential efficacy in tumors with p53 mutations. nih.govnih.gov

Application of this compound Analogs in Chemical Biology Research

The this compound scaffold serves as a versatile foundation for the design of chemical probes. The core structure consists of a phenylpropanamide moiety, which can be modified to optimize binding affinity and selectivity for a protein of interest, and a reactive chloroacetyl electrophile, which acts as a "warhead" for covalent bond formation. nih.gov By strategically modifying this scaffold, researchers can develop specialized tools for a range of applications in chemical biology.

Use as Molecular Probes for Target Validation

Molecular probes are essential for target validation, the process of confirming that a specific biomolecule, typically a protein, is directly responsible for the therapeutic effect of a drug candidate. nih.gov Analogs of this compound can be engineered into activity-based probes (ABPs) to definitively identify the molecular targets of bioactive compounds.

An ABP designed from this scaffold would typically incorporate three key elements: the N-phenylpropanamide portion as the recognition element, the chloroacetyl group as the reactive group, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and analysis. nih.gov The recognition element guides the probe to a specific protein or family of proteins, and the chloroacetyl group then covalently attaches the probe to the target.

One common strategy for target validation using such a probe is competitive activity-based protein profiling (ABPP). In this approach, a cell lysate or living cells are treated with a potential drug molecule before being incubated with a tagged this compound analog. If the drug and the probe compete for the same binding site on a target protein, the probe's signal on that protein will be reduced. This signal change can be quantified using techniques like SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry, thereby validating the protein as a target of the drug.

The data generated from such an experiment could be represented as follows:

Analog/ProbeReporter TagTarget ProteinExperimental SystemFinding
Biotin-X-N-[4-(2-chloroacetyl)phenyl]propanamideBiotinKinase YHuman Cancer Cell LysateCovalently labels Kinase Y; labeling is blocked by pre-incubation with a known inhibitor, confirming target engagement.
Cy5-X-N-[4-(2-chloroacetyl)phenyl]propanamideCyanine 5 (Fluorescent)Dehydrogenase ZLive Mammalian CellsAllows for visualization and quantification of target engagement in cells via fluorescence intensity.

Utility in Understanding Cellular Processes and Signaling Cascades

Beyond target validation, this compound analogs are valuable tools for elucidating the roles of specific proteins within cellular processes and signaling cascades. nih.govnih.gov By covalently and selectively inhibiting a target protein, these probes can create a functional knockout on a rapid timescale, allowing researchers to observe the immediate downstream consequences within a signaling pathway.

For example, a fluorescent analog of this compound could be used to track the localization of its target protein in real-time. Upon binding, the probe's fluorescence would illuminate the protein's position within the cell, revealing how its location changes in response to cellular stimuli. This provides critical insights into the protein's function during processes like cell division, migration, or apoptosis. nih.gov

Furthermore, by using a "tag-free" analog as a selective inhibitor, researchers can study the broader effects on cellular signaling networks. After treating cells with the inhibitor, changes in the phosphorylation state of downstream proteins or alterations in metabolite levels can be measured using proteomics or metabolomics. This approach helps to map the intricate connections within signaling cascades and understand how they are regulated. nih.gov

Research findings from these types of studies could be summarized in the table below:

Analog ApplicationExperimental ApproachCellular Process InvestigatedKey Observation
Fluorescent Probe ImagingLive-cell confocal microscopyCytoskeletal DynamicsThe probe's target protein was observed to translocate from the cytoplasm to the cell cortex upon growth factor stimulation.
Selective Covalent InhibitorPhosphoproteomicsMAPK Signaling PathwayInhibition of the target enzyme led to a significant decrease in the phosphorylation of a downstream kinase, confirming its position in the pathway.

The design and application of these specialized chemical tools, derived from the this compound structure, provide powerful means to dissect complex biological systems, offering a level of detail that is often unattainable with traditional genetic methods alone.

Computational Chemistry and Theoretical Modeling of N 4 2 Chloroacetyl Phenyl Propanamide and Its Derivatives

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of medicinal chemistry, it is primarily used to forecast the binding mode and affinity of a small molecule ligand, such as N-[4-(2-chloroacetyl)phenyl]propanamide, to the active site of a target protein.

The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding free energy. The chloroacetyl group of this compound is a reactive electrophile, making it a candidate for forming covalent bonds with nucleophilic residues like cysteine or histidine in a protein's active site. Molecular docking studies can be crucial in identifying such potential interactions.

Research on analogous structures demonstrates the utility of this approach. For instance, studies on other chloroacetyl-containing compounds have used docking to explore interactions with enzymes where covalent modification is a mechanism of inhibition. Similarly, docking studies on various propanamide derivatives have successfully predicted binding conformations within enzyme active sites, correlating well with experimental activity data. nih.govnih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining a 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D conformation of this compound. uni.lunih.gov

Docking Simulation: Using software like AutoDock or MOE to fit the ligand into the receptor's binding site. jppres.comnih.gov

Analysis of Results: Evaluating the predicted binding poses and scoring functions to identify the most stable complex and key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds. nih.gov

The results can be summarized in a table detailing the predicted binding energies and key interacting residues, which helps in understanding the structural basis of the ligand's activity.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Tyrosine Kinase (Hypothetical)-8.5Cys-797Covalent
Histone Deacetylase (HDAC)-7.2His-142, Tyr-305Hydrogen Bond, Pi-Pi Stacking
Checkpoint Kinase 1 (Chk1)-6.8Ser-345, Lys-38Hydrogen Bond

This table is illustrative and presents hypothetical data for this compound to demonstrate the output of molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Exploration

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound and its target protein behave in a solvated, physiological-like environment.

These simulations are crucial for:

Conformational Analysis: The propanamide and chloroacetyl groups can rotate, leading to different molecular shapes (conformers). MD simulations map these conformational changes and their probabilities.

Binding Site Flexibility: Unlike the static picture from docking, MD simulations show that protein binding sites are flexible. This can reveal "induced-fit" mechanisms where the protein adapts its shape to accommodate the ligand.

Stability of Ligand-Protein Complex: By running simulations of the docked complex, researchers can assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein atoms over time is a key metric; a stable RMSD suggests a stable binding mode. jppres.comnih.gov

For example, MD simulations of related benzamide (B126) derivatives have been used to validate docking results, showing that the most active compounds form stable complexes within the enzyme's active site over the simulation period. nih.gov The technique allows for the exploration of how the ligand and receptor adapt to each other, providing a more accurate picture of the binding event than docking alone. chemrxiv.orgnih.gov

Simulation ParameterValuePurpose
Simulation Time100 nsTo observe significant conformational changes and interactions.
Force FieldAMBER, GROMOSTo define the potential energy of the system.
Temperature310 KTo simulate physiological conditions.
Pressure1 atmTo simulate physiological conditions.
RMSD of Complex< 2 ÅTo assess the stability of the ligand in the binding pocket.

This table represents typical parameters for an MD simulation study.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) can provide highly accurate information about this compound.

Key applications of QC calculations for this compound include:

Charge Distribution: Calculating the partial atomic charges across the molecule. This can identify the most electrophilic and nucleophilic sites, which is critical for understanding reactivity. The carbonyl carbon of the chloroacetyl group is expected to be highly electrophilic.

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Reaction Mechanisms: Modeling the reaction pathway for the covalent modification of a protein residue by the chloroacetyl group. This can determine the activation energy and transition state of the reaction, providing insight into its feasibility.

These calculations are foundational for developing parameters for other computational methods like molecular dynamics and QSAR.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to the electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability.
Dipole Moment3.8 DInfluences solubility and intermolecular interactions.

This table provides an example of electronic properties that can be calculated using quantum chemistry methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could predict the activity of new, unsynthesized analogs.

The process involves:

Data Set: Compiling a set of this compound derivatives with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that encode its structural, physical, and chemical properties (e.g., molecular weight, logP, electronic properties, 3D shape).

Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a mathematical equation that links the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power on an external set of compounds not used in model training.

A successful QSAR model can be highly valuable for lead optimization. It can identify which molecular features are most important for activity, guiding medicinal chemists on where to make modifications to improve potency. For instance, a model might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the phenyl ring enhances activity. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different 3D arrangements of atoms in a molecule (conformers) that can be interconverted by rotations about single bonds. The relative energies of these conformers determine the molecule's preferred shape. The complete set of conformations and their corresponding energies can be visualized as an "energy landscape." nih.gov

Techniques for mapping the energy landscape include:

Systematic Grid Scans: Rotating bonds by a fixed increment and calculating the energy of each resulting conformation.

Stochastic Searches: Using methods like Monte Carlo simulations to randomly sample conformational space.

Molecular Dynamics Simulations: As discussed earlier, MD simulations naturally explore different conformations over time, providing a dynamic view of the energy landscape. nih.gov

By understanding the low-energy, accessible conformations of this compound, researchers can better comprehend its binding capabilities. A molecule that can easily adopt the conformation required for binding (a "bioactive conformation") without a significant energy penalty is more likely to be a potent ligand. Mapping the energy landscape provides crucial information for drug design, ensuring that synthesized molecules have the correct shape to interact effectively with their biological target. nih.gov

Advanced Analytical Methodologies for Research Characterization of N 4 2 Chloroacetyl Phenyl Propanamide and Its Synthetic Intermediates

High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives

High-resolution spectroscopy is an indispensable tool in modern chemistry for the detailed structural analysis of novel compounds and their derivatives. These techniques probe the molecular structure at the atomic level, providing insights into connectivity, chemical environment, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise molecular structure of N-[4-(2-chloroacetyl)phenyl]propanamide in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of protons and carbons, advanced NMR techniques are employed for a complete and unambiguous assignment.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal correlations between the ethyl group's methylene and methyl protons, as well as couplings between the aromatic protons. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignment of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is crucial for determining the through-space proximity of protons, which helps in elucidating the compound's preferred conformation in solution. researchgate.net For instance, NOESY can reveal spatial relationships between the propanamide side chain and the protons on the phenyl ring, providing insights into the rotational dynamics around the amide bond.

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate dynamic processes, such as restricted rotation around the amide C-N bond. researchgate.net At lower temperatures, the rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
Atom Assignment¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
CH₃ (propanamide)~1.25Triplet~9.8
CH₂ (propanamide)~2.40Quartet~30.0
C=O (propanamide)--~172.0
NH (amide)~8.0-9.0Broad Singlet-
Aromatic CH (ortho to NH)~7.60Doublet~120.0
Aromatic CH (ortho to C=O)~7.95Doublet~131.0
Aromatic C (ipso to NH)--~138.0
Aromatic C (ipso to C=O)--~135.0
C=O (acetyl)--~190.0
CH₂Cl~4.70Singlet~45.5

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. mdpi.com By providing an exact mass measurement, typically with an error of less than 5 ppm, HRMS can definitively confirm the molecular formula of this compound (C₁₁H₁₂ClNO₂). uni.lu Techniques like Electrospray Ionization (ESI) coupled with Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers are commonly used. nih.gov

Tandem mass spectrometry (MS/MS) is further utilized to study the fragmentation patterns of the molecular ion. mdpi.com This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. For this compound, key fragmentation pathways would likely include the cleavage of the amide bond and the loss of the chloroacetyl group, helping to piece together the molecular structure.

Table 2: Predicted HRMS Data for this compound
Molecular FormulaAdductCalculated m/z
C₁₁H₁₂ClNO₂[M+H]⁺226.06293
C₁₁H₁₂ClNO₂[M+Na]⁺248.04487
C₁₁H₁₂ClNO₂[M-H]⁻224.04837

Data is based on predicted values. uni.lu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The presence of the secondary amide group is confirmed by a sharp N-H stretching vibration typically observed around 3300 cm⁻¹. docbrown.info The spectrum will also show two distinct carbonyl (C=O) stretching bands: one for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹ and another for the ketone carbonyl of the chloroacetyl group at a slightly higher wavenumber, typically 1690-1710 cm⁻¹. pearson.com Other significant peaks include C-N stretching vibrations and absorptions related to the substituted benzene (B151609) ring.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretch3350-3250
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch3000-2850
C=O (Ketone)Stretch1710-1690
C=O (Amide)Stretch (Amide I)1680-1650
N-H (Amide)Bend (Amide II)1570-1515
C=C (Aromatic)Stretch1600-1450
C-ClStretch800-600

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique yields a precise three-dimensional model of the molecule in the solid state, revealing exact bond lengths, bond angles, and torsional angles.

Determining the single-crystal X-ray structure of this compound or its analogs provides unambiguous proof of its constitution and conformation in the solid state. researchgate.net The analysis reveals the planarity of the phenyl ring and the amide group, and the relative orientation of the propanamide and chloroacetyl substituents. Furthermore, the crystal packing can be analyzed to understand intermolecular interactions, such as hydrogen bonding between the amide N-H donor and a carbonyl oxygen acceptor of an adjacent molecule, which often dictates the solid-state architecture. researchgate.net

Table 4: Representative Crystallographic Data for a Phenylacetamide Analog
ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5922
b (Å)10.0972
c (Å)10.7565
α (°)69.991
β (°)76.768
γ (°)70.646
Volume (ų)724.8
Z2

Data is representative, based on a published analog, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide. researchgate.net

For research involving the interaction of this compound with a biological target, such as an enzyme, co-crystallization is a powerful technique. By obtaining a crystal structure of the compound bound within the active site of its molecular target, researchers can directly visualize the binding mode. nih.gov

This structural data is invaluable for understanding the mechanism of action and for structure-based drug design. The analysis reveals key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues of the protein. nih.gov This detailed snapshot of the binding event can guide the rational design of more potent and selective analogs.

Advanced Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses

The characterization of newly synthesized batches of this compound and its synthetic intermediates is crucial for ensuring the integrity of research data. Advanced chromatographic techniques are indispensable for both assessing the purity of these compounds and for their isolation from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, moderately polar organic molecules like this compound. Its application in a research setting is primarily focused on determining the purity of synthetic products and isolating high-purity material for further studies. Reversed-phase HPLC (RP-HPLC) is the most common modality for this class of compounds, utilizing a nonpolar stationary phase and a polar mobile phase hawach.com.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase hawach.com. For this compound, a C18 (octadecylsilane) column is a versatile and standard choice, providing excellent retention and separation for a wide range of analytes hawach.comnih.gov. Phenyl columns can offer alternative selectivity for aromatic compounds due to π-π interactions hawach.com. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol nih.govnih.gov. The inclusion of additives like formic acid or trifluoroacetic acid (TFA) helps to control the ionization state of analytes and improve peak shape nih.gov.

A variety of detection methods can be coupled with HPLC for comprehensive analysis:

UV-Vis Detection: this compound possesses strong chromophores, specifically the aromatic ring and the carbonyl groups of the ketone and amide functionalities, making it well-suited for detection by UV-Vis spectroscopy sielc.com. A specific wavelength, often determined by analyzing the UV spectrum of the pure compound, is used for quantification.

Diode Array Detection (DAD): DAD provides spectral data for each point in the chromatogram. This is particularly useful for assessing peak purity by comparing spectra across a single peak. Co-eluting impurities with different UV spectra can often be identified, providing a higher degree of confidence in purity assessments.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides definitive identification of the analyte by its mass-to-charge ratio (m/z). This is invaluable for confirming the identity of the main peak and for characterizing impurities present in the sample, even at trace levels researchgate.net. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for this type of molecule nih.gov.

A typical RP-HPLC method for purity assessment is detailed in the table below.

Table 1: Example RP-HPLC Method Parameters for Purity Analysis of this compound
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm; or MS with APCI source in positive ion mode

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds nih.gov. Direct analysis of this compound by GC-MS is challenging due to the polarity imparted by the secondary amide functional group, which leads to low volatility and potential thermal decomposition in the GC injector colostate.eduresearchgate.net. To overcome this limitation, chemical derivatization is employed to convert the polar analyte into a more volatile and thermally stable form researchgate.netjfda-online.com.

The most common derivatization strategy for compounds containing active hydrogens (such as on an amide) is silylation slideshare.netresearchgate.net. This process replaces the active hydrogen on the amide nitrogen with a nonpolar trimethylsilyl (TMS) group colostate.edu. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose unina.ityoutube.com. The resulting TMS derivative is significantly more volatile and less prone to adsorption on the chromatographic column, leading to improved peak shape and reproducibility colostate.eduslideshare.net. The ketone group on the molecule can also be derivatized, often in a preceding step using methoxyamine hydrochloride, to form a stable oxime. This prevents tautomerization and the formation of multiple derivative peaks youtube.com.

Once derivatized, the sample is analyzed by GC-MS. The separation occurs on a capillary column, typically with a nonpolar stationary phase like 5% phenyl polysiloxane (e.g., HP-5MS) unina.it. The separated derivatives are then ionized, commonly by electron ionization (EI), which generates a reproducible fragmentation pattern. This mass spectrum serves as a "fingerprint" for the molecule, allowing for confident identification by comparison with spectral libraries nih.gov.

Table 2: Example GC-MS Method Parameters for Analysis of Derivatized this compound
ParameterCondition
Derivatization Reagent MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-550 m/z

Development of Bioanalytical Methodologies for Quantification in In Vitro Research Samples

To study the behavior of this compound in biological systems, such as its metabolic stability in liver microsomes or its permeability in cell-based assays, a robust and sensitive bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its superior selectivity and sensitivity rsc.orgresearchgate.netchromatographyonline.com.

The development of a bioanalytical method involves several key stages:

Sample Preparation: Biological samples like cell lysates or microsomal fractions are complex mixtures containing proteins, salts, and phospholipids that can interfere with analysis and damage the instrument rsc.orgchromatographyonline.com. Therefore, a sample preparation step is essential to isolate the analyte of interest and remove matrix components researchgate.netresearchgate.net. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, typically acetonitrile, is added to the sample to denature and precipitate the majority of proteins researchgate.netchromatographyonline.com.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into a water-immiscible organic solvent. This technique provides a cleaner extract than PPT chromatographyonline.comnih.gov.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. SPE is the most selective but also the most time-consuming of these methods gcms.czyoutube.com.

LC Separation: A rapid chromatographic separation is developed to resolve the analyte from any remaining matrix components, which helps to minimize ion suppression in the mass spectrometer. Ultra-High-Performance Liquid Chromatography (UPLC) systems are often used to achieve fast analysis times, typically under 5 minutes youtube.comwaters.com.

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole researchgate.netchromatographyonline.com. This dual mass filtering provides exceptional selectivity and sensitivity, allowing for quantification down to low nanogram-per-milliliter (ng/mL) levels frontiersin.org. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high precision and accuracy researchgate.net.

Table 3: Example LC-MS/MS Method Parameters for Quantification of this compound in Cell Lysate
ParameterCondition
Sample Preparation Protein precipitation with 3 volumes of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant.
LC System UPLC System
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Hypothetical) Precursor Ion (Q1): m/z 240.1 → Product Ion (Q3): m/z 184.1

The validation of such a bioanalytical method is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure the reliability of the quantitative data generated in in vitro research studies nih.gov.

Future Research Directions and Unexplored Avenues for N 4 2 Chloroacetyl Phenyl Propanamide

Innovations in Synthetic Strategies for N-[4-(2-chloroacetyl)phenyl]propanamide and its Advanced Analogs

The future synthesis of this compound and its derivatives could benefit from several innovative approaches aimed at improving efficiency, diversity, and environmental sustainability. While the basic synthetic route may involve the acylation of a phenylamine precursor, significant advancements can be envisioned.

One primary area for innovation lies in the development of combinatorial and parallel synthesis strategies . By systematically varying the propanamide side chain and exploring substitutions on the phenyl ring, large libraries of analogs could be generated. This would facilitate a comprehensive exploration of the structure-activity relationship (SAR). Future research could employ automated synthesis platforms to rapidly produce a diverse set of compounds for high-throughput screening.

Another avenue for improvement is the exploration of novel catalytic systems . This includes the use of more environmentally benign catalysts for the acylation and amidation steps. For instance, moving away from traditional stoichiometric reagents towards catalytic methods could reduce waste and improve atom economy.

Furthermore, the development of one-pot or tandem reaction sequences could streamline the synthesis process. A hypothetical one-pot synthesis is described in the table below.

StepDescriptionPotential Innovation
1Starting MaterialCommercially available 4-aminophenylpropanamide
2AcylationReaction with chloroacetyl chloride
3PurificationColumn chromatography or recrystallization
Future Innovation One-Pot Synthesis A single reaction vessel where the amidation to form the propanamide and the subsequent chloroacetylation occur sequentially without isolation of intermediates.

Exploration of Novel Molecular Targets and Biological Pathways in Basic Research

The reactive chloroacetyl group of this compound makes it an interesting candidate for targeting a variety of biological macromolecules. This electrophilic moiety can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in the active or allosteric sites of proteins. This suggests that the compound could act as an irreversible or covalent inhibitor of specific enzymes.

Future research should focus on screening this compound and its analogs against a wide range of potential molecular targets. Based on the activities of structurally related compounds, several protein families are of particular interest:

Enzymes: The potential for N-(4-acetylphenyl)-2-chloroacetamide, a related compound, to act as a tyrosinase inhibitor suggests that this compound could also be investigated for its effects on this enzyme, which is relevant in dermatology and neurodegenerative diseases. nih.gov Other enzyme classes to explore include kinases, proteases, and phosphatases, where a reactive cysteine residue is often found in the active site.

Receptors: While less common for covalent inhibitors, the possibility of targeting receptors with accessible nucleophilic residues should not be overlooked.

Preliminary studies on similar compounds have indicated potential antiproliferative and antimicrobial activities. smolecule.com This provides a rationale for investigating the effects of this compound on key biological pathways such as:

Cell cycle regulation and apoptosis: In the context of cancer research, studies could explore whether this compound can induce cell cycle arrest or programmed cell death.

Bacterial metabolic pathways: For antimicrobial applications, research could focus on identifying essential bacterial enzymes that are inhibited by the compound.

Integration of Cutting-Edge Computational and Experimental Approaches for Rational Design

The rational design of novel this compound derivatives can be significantly accelerated by integrating computational and experimental techniques. smolecule.com Computational methods can provide valuable insights into the potential interactions of these compounds with biological targets, guiding the synthesis of more potent and selective molecules.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of various proteins. smolecule.com This can help in identifying key interactions and suggest modifications to the molecular structure that could enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build mathematical models that correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular dynamics (MD) simulations can provide a more dynamic picture of how these compounds interact with their targets over time. This can help in understanding the stability of the compound-target complex and the mechanism of covalent bond formation.

A proposed workflow for the integrated design of novel derivatives is presented below:

PhaseTechniqueObjective
Discovery High-throughput screening of a virtual library of this compound analogs against a panel of protein targets.Identify initial hit compounds and their potential targets.
Optimization Molecular docking and MD simulations of hit compounds.Elucidate binding modes and identify opportunities for structural modification.
Design QSAR modeling based on an initial set of synthesized and tested analogs.Predict the activity of new designs and guide further synthesis.
Validation Synthesis and biological evaluation of the most promising computationally designed compounds.Confirm the predicted activity and selectivity.

Potential for this compound Derivatives as Research Tools in Emerging Fields of Chemical Biology

The reactive nature of the chloroacetyl group makes this compound an excellent starting point for the development of chemical probes. nih.gov These probes are invaluable tools for studying the function of proteins and other biomolecules in their native biological context. youtube.com

Activity-based probes (ABPs) can be designed by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, onto the this compound scaffold. The chloroacetyl group would serve as the "warhead" to covalently label the target protein, while the reporter tag would allow for the detection and identification of the labeled protein. Such probes could be used in proteomic experiments to identify novel targets of this class of compounds in an unbiased manner.

The development of fluorescent probes based on this scaffold could enable the visualization of target engagement in living cells using techniques like fluorescence microscopy. For instance, a derivative of this compound could be designed to exhibit a change in its fluorescent properties upon binding to its target protein.

Moreover, immobilizing this compound derivatives on a solid support, such as agarose (B213101) beads, could create affinity chromatography resins . These could be used to isolate and identify binding partners from complex biological samples, further aiding in target deconvolution.

The potential applications of such research tools are vast and could significantly contribute to our understanding of various biological processes and disease states.

Q & A

Q. What safety protocols are essential for handling this compound?

  • Protocols :
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential release of chloroacetyl chloride vapors during degradation .
  • Storage : In airtight containers under nitrogen at -20°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.